(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one CAS number lookup
(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one CAS number lookup
A Comprehensive Analysis of a Chiral Bicyclic Oxazolidinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chiral heterocyclic compound, (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one. This molecule, featuring a cis-fused furan and oxazolidinone ring system, represents a valuable and structurally rigid scaffold for applications in asymmetric synthesis and medicinal chemistry. While a dedicated CAS number for this specific stereoisomer is not prominently listed in major chemical databases, indicating its status as a specialized research intermediate rather than a common commercial product, this guide will elucidate its structure, stereochemistry, potential synthetic pathways, and applications based on the well-established chemistry of related oxazolidinone systems.
Introduction and Molecular Overview
(3aR,6aR)-Tetrahydrofuro[3,4-d]oxazol-2(3H)-one is a bicyclic carbamate characterized by a five-membered furan ring fused to a five-membered oxazolidin-2-one ring. The stereochemical descriptors (3aR,6aR) define the absolute configuration at the two bridgehead carbons, resulting in a cis ring fusion. This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target and presents well-defined vectors for substituent placement.
The oxazolidinone moiety itself is a privileged structure in medicinal chemistry and a cornerstone of asymmetric synthesis. Chiral 2-oxazolidinones are famously employed as "Evans' auxiliaries" to direct stereoselective carbon-carbon bond-forming reactions.[1][2][3] Furthermore, the oxazolidinone ring is a key pharmacophore in several approved drugs, most notably in antibiotics like Linezolid and Tedizolid. The fusion of this versatile heterocycle with a tetrahydrofuran ring, a common motif in natural products and drugs, creates a unique chiral building block with significant potential.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | (3aR,6aR)-Tetrahydrofuro[3,4-d]oxazol-2(3H)-one |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Ether O) |
| LogP (Predicted) | -0.8 to -1.2 |
Stereoselective Synthesis: Mechanistic Insights
The paramount challenge in synthesizing this molecule is the precise and predictable installation of the two cis-oriented stereocenters at the ring junction. A logical and efficient strategy begins with a precursor that already contains the necessary stereochemical information. Chiral pool starting materials, such as D-mannitol or derivatives of tartaric acid, are ideal candidates.
A robust synthetic approach involves the intramolecular cyclization of a carbamate derived from a stereochemically defined cis-3-aminotetrahydrofuran-4-ol. The causality of this strategy lies in forming the less-strained bicyclic system from a pre-organized acyclic precursor.
Proposed Synthetic Workflow
A plausible and stereocontrolled route can be envisioned starting from a protected chiral diepoxide or a diol. The key steps involve a regioselective nucleophilic opening of an epoxide with an azide, followed by reduction to the amine and subsequent cyclization.
Caption: Proposed stereoselective synthesis of (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one.
Expertise in Action: Causality of Reagent Choice
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Epoxide Opening: The use of sodium azide (NaN₃) for epoxide opening is a cornerstone of amine synthesis. It is a reliable Sₙ2 nucleophile that attacks the less sterically hindered carbon, and the resulting azide is readily and cleanly reduced to the primary amine without affecting other functional groups.
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Cyclization Agent: Carbonyldiimidazole (CDI) is an excellent choice for the final cyclization.[4] It is safer to handle than phosgene or its derivatives like triphosgene. The mechanism involves the activation of the alcohol by CDI, followed by an intramolecular nucleophilic attack by the nearby amine, releasing imidazole and carbon dioxide. This two-step, one-pot process is often high-yielding and avoids harsh conditions that could lead to racemization.
Spectroscopic Characterization (Predicted)
For a molecule that is not commercially cataloged, predictive analysis of its spectroscopic data is essential for its identification during synthesis.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid cis-fused ring system. The two bridgehead protons (H-3a and H-6a) would likely appear as multiplets. The four protons of the tetrahydrofuran ring (on C4 and C6) would present as diastereotopic pairs, leading to distinct signals and complex splitting patterns (doublets of doublets or multiplets). The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would be simpler, showing five distinct signals. The most downfield signal would correspond to the carbonyl carbon of the oxazolidinone ring (typically ~158-162 ppm). The two bridgehead carbons (C-3a and C-6a) would resonate in the range of 55-75 ppm, while the two methylene carbons of the furan ring (C4 and C6) would appear further upfield.
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IR Spectroscopy: The most prominent feature in the infrared spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclic carbamate, expected in the region of 1740-1780 cm⁻¹. An N-H stretching band would also be visible around 3200-3300 cm⁻¹.
Applications in Asymmetric Synthesis and Drug Development
The true value of (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one lies in its potential as a sophisticated chiral building block.
4.1. As a Chiral Auxiliary
Drawing parallels to Evans' oxazolidinones, the nitrogen atom of the target molecule can be acylated. The resulting N-acyl derivative can then be used to direct the stereochemistry of subsequent reactions. The rigid, fused-ring structure provides a highly defined steric environment.
The mechanism of stereocontrol involves the formation of a specific Z-enolate (typically using a base like LDA or NaHMDS), which can be chelated by a Lewis acid (e.g., TiCl₄, Bu₂BOTf). The bulky bicyclic framework then shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face, thereby inducing high diastereoselectivity.[5][6]
Caption: Workflow for using the title compound as a chiral auxiliary in asymmetric synthesis.
4.2. Scaffold in Medicinal Chemistry
The rigid bicyclic core can serve as a scaffold for the synthesis of new drug candidates. Its defined three-dimensional structure is ideal for structure-activity relationship (SAR) studies. By functionalizing the N-H position or by using it as a starting point for more complex structures, chemists can explore chemical space with a high degree of conformational control, a key principle in modern drug discovery.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the final cyclization step to form the title compound from its corresponding amino alcohol precursor. It is based on established and reliable methods for oxazolidinone synthesis.[4][7]
Synthesis of (3aR,6aR)-Tetrahydrofuro[3,4-d]oxazol-2(3H)-one from (3R,4R)-3-amino-tetrahydrofuran-4-ol
Materials:
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(3R,4R)-3-amino-tetrahydrofuran-4-ol (1.0 eq)
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1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate/Hexanes solvent system
Procedure:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (3R,4R)-3-amino-tetrahydrofuran-4-ol (e.g., 1.00 g, 9.70 mmol).
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Dissolve the amino alcohol in anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve CDI (1.73 g, 10.67 mmol, 1.1 eq) in anhydrous THF (30 mL).
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Add the CDI solution dropwise to the stirred amino alcohol solution over 30 minutes at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the THF.
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Dilute the residue with ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one as a white solid.
Self-Validation: The success of the synthesis would be confirmed by obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) that is consistent with the expected structure, as outlined in Section 3. The stereochemical integrity can be confirmed by chiral HPLC or by derivatization with a chiral agent.
Conclusion
(3aR,6aR)-Tetrahydrofuro[3,4-d]oxazol-2(3H)-one is a chiral scaffold with significant untapped potential. While not a commonplace reagent, its synthesis is achievable through established stereoselective methods. Its rigid, cis-fused structure makes it an attractive candidate for use as a novel chiral auxiliary, providing a unique steric environment to control asymmetric transformations. Furthermore, its value as a conformationally constrained building block in medicinal chemistry warrants exploration for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to synthesize, identify, and utilize this promising molecule in advanced chemical research.
References
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Badorrey, R., et al. (2003). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. Journal of Combinatorial Chemistry, 5(5), 639-643. [Link]
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Janssen, M. D., et al. (2016). Synthesis of oxazolidinone intermediates via condensation of carbamates with epoxides. European Polymer Journal, 82, 34-45. [Link]
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Guisan-Ceinos, M., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 16(11), 609-616. [Link]
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de Souza, A. C. D., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry, 88(12), 8089-8098. [Link]
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Tan, Q., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(26), 5822-5827. [Link]
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He, L-N., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalyst. Catalysis Communications, 27, 153-157. [Link]
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Ghosh, A. K., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5, 104966-104999. [Link]
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Ghosh, A. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 104966-104999. [Link]
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Agami, C., et al. (1998). Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry, 9(22), 3955-3958. [Link]
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Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
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Kwo, A. C. (2020). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois at Urbana-Champaign. [Link]
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Ortiz-Marciales, M., et al. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 11(1), 2-23. [Link]
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